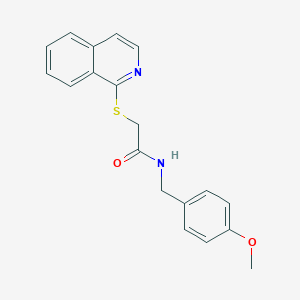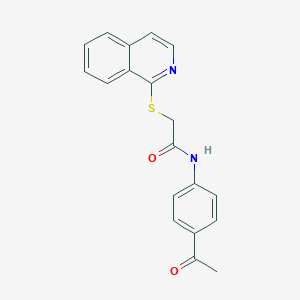
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is widely used in scientific research. It is a sympathomimetic drug that has been shown to have various biochemical and physiological effects on different tissues and organs in the body.
作用機序
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide acts as a beta-2 adrenergic receptor agonist, which results in the activation of the sympathetic nervous system. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in cells, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in cellular metabolism and gene expression.
Biochemical and physiological effects:
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has been shown to have various biochemical and physiological effects on different tissues and organs in the body. It has been shown to increase muscle mass and reduce fat content in animals, which has led to its use in the livestock industry. 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has also been shown to have bronchodilator effects, which makes it useful in the treatment of asthma and COPD. It has also been shown to have cardioprotective effects, which makes it a potential therapeutic agent for the treatment of heart failure.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in lab experiments is its well-established mechanism of action, which allows researchers to study its effects on different tissues and organs in a systematic manner. Another advantage is its availability and affordability, which makes it a widely used research tool. However, one limitation of using 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide. One area of research is the development of new analogs of 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide with improved selectivity and potency. Another area of research is the elucidation of the molecular mechanisms underlying its anabolic and cardioprotective effects. Additionally, future research could focus on the potential therapeutic applications of 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in the treatment of various diseases such as asthma, COPD, and heart failure.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide is a beta-2 adrenergic receptor agonist that has been widely used in scientific research to study its effects on different tissues and organs in the body. It has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. While it has advantages as a research tool, it also has limitations and potential for off-target effects. Future research on 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide could lead to the development of new analogs with improved selectivity and potency, as well as a better understanding of its molecular mechanisms and therapeutic potential.
合成法
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide is synthesized by reacting 4-amino-3,5-dichloroacetophenone with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chlorophenol in the presence of a dehydrating agent such as phosphorus oxychloride to yield 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide.
科学的研究の応用
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has been widely used in scientific research to study its effects on different tissues and organs in the body. It has been shown to have anabolic effects on skeletal muscle, which has led to its use in the livestock industry to increase muscle mass and reduce fat content in animals. 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has also been studied for its potential therapeutic effects in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
特性
製品名 |
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-13(21-16-10-6-5-9-15(16)18)17(20)19-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChIキー |
TWEPJTDULXLCAV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2Cl |
正規SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)





![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)
